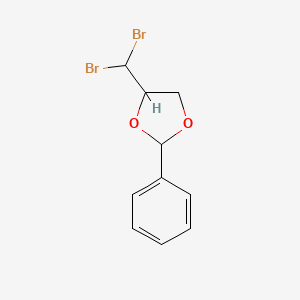

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane

Description

General Significance of Cyclic Acetals in Synthetic Methodology

Cyclic acetals, particularly 1,3-dioxolanes, are indispensable tools in modern synthetic organic chemistry. ijsdr.orgnih.gov Their primary and most widespread application is as protecting groups for carbonyl functionalities (aldehydes and ketones). ijsdr.orglibretexts.orgwikipedia.org This strategy is crucial when performing reactions on other parts of a multifunctional molecule that would otherwise be incompatible with a reactive carbonyl group. ijsdr.org

The efficacy of 1,3-dioxolanes as protecting groups stems from their distinct reactivity profile: they are notably stable in neutral to strongly basic and nucleophilic environments, yet can be readily cleaved (deprotected) to regenerate the original carbonyl compound under acidic conditions, often in the presence of water. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The formation of these cyclic acetals is typically an acid-catalyzed reaction between a carbonyl compound and a 1,2-diol, such as ethylene (B1197577) glycol. libretexts.orgwikipedia.orgorganic-chemistry.org Due to favorable thermodynamic and kinetic factors, five-membered 1,3-dioxolane (B20135) rings are often easier to form and more stable towards hydrolysis than their acyclic counterparts. byjus.comchemtube3d.com

Beyond their role in protection, 1,3-dioxolanes serve as important intermediates for synthesizing a variety of other compounds and are integral structural motifs in numerous biologically active molecules and natural products. ijsdr.orgnih.govchemicalbook.com Their utility extends to being solvents and key components in the polymer and fragrance industries. ijsdr.orgnih.gov

Relevance of Halogenated Organic Compounds in Modern Synthesis

The deliberate introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules is a cornerstone of modern chemical synthesis. rsc.org Halogenated compounds are not only valuable as synthetic intermediates but are also prevalent in a vast array of commercial products, including approximately 20% of active pharmaceutical ingredients (APIs) and 30% of modern agrochemicals. rsc.org Naturally occurring organohalogens are also numerous, with nearly 5,000 identified to date. rsc.org

The significance of halogenation lies in its profound impact on a molecule's properties. The presence of a halogen atom can:

Enhance Biological Activity : Altering the steric and electronic nature of a molecule can lead to improved binding with biological targets. rsc.orgresearchgate.net

Increase Stability : Carbon-halogen bonds can increase a compound's resistance to oxidation and biodegradation. rsc.org

Improve Pharmacokinetic Properties : Halogenation can affect properties like membrane permeability, influencing how a drug is absorbed and distributed. rsc.org

Serve as a Reactive Handle : Halogen atoms are excellent leaving groups in nucleophilic substitution reactions and are key participants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making them versatile building blocks for constructing more complex molecular architectures. researchgate.net

Clinically useful examples include the chlorine-containing antibiotic chloramphenicol (B1208) and the antimalarial drug chloroquine. Consequently, halogenation remains a critical and frequently employed strategy in the design and synthesis of functional organic molecules. rsc.org

Structural and Reactivity Profile of 1,3-Dioxolane Derivatives

The 1,3-dioxolane is a five-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3. chemicalbook.com It is, in essence, the cyclic acetal (B89532) formed from formaldehyde (B43269) and ethylene glycol. chemicalbook.com Derivatives of this core structure are generally stable liquids or solids that find use as solvents and chemical intermediates. wikipedia.orgsilverfernchemical.com

Conceptual Framework for Investigating 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane

The chemical compound this compound is a multifunctional molecule that merges the characteristics of a cyclic acetal and a dihalogenated alkane. Its structure provides a conceptual framework for its synthesis and predictable reactivity, making it a valuable synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | smolecule.com |

| Molecular Weight | 305.00 g/mol (approx.) | smolecule.com |

| Structure | A 1,3-dioxolane ring substituted with a phenyl group at position 2 and a dibromomethyl group at position 4. | smolecule.com |

Synthesis: The synthesis of this compound logically proceeds in two conceptual stages: formation of the core heterocyclic ring and subsequent halogenation.

Dioxolane Ring Formation : This step involves the acid-catalyzed condensation of benzaldehyde (B42025) (providing the C2-phenyl group) with a suitable three-carbon diol that serves as the precursor to the C4-substituted backbone.

Bromination : Following the creation of the dioxolane ring, the introduction of two bromine atoms onto the methyl group at the C4 position would be achieved, likely through a radical bromination reaction. smolecule.com

Reactivity and Potential Applications: The unique combination of functional groups in this compound dictates its chemical behavior and potential uses. The dioxolane portion acts as a stable protecting group for the benzaldehyde carbonyl, while the dibromomethyl group serves as a highly reactive site.

Table 2: Key Reaction Types for this compound

| Reaction Type | Description | Potential Applications | Reference |

| Nucleophilic Substitution | The two bromine atoms are good leaving groups, allowing the carbon of the dibromomethyl group to be attacked by various nucleophiles to form new C-Nu bonds. | Synthesis of diverse, complex organic molecules and functionalized derivatives. | smolecule.com |

| Radical Reactions | The carbon-bromine bonds can undergo homolytic cleavage under certain conditions (e.g., UV light, radical initiators) to generate radicals. | Can serve as a monomer or initiator in radical polymerization processes for new materials. | smolecule.com |

| Ring Opening (Deacetalization) | Under acidic conditions, the 1,3-dioxolane ring can be hydrolyzed to unveil the original benzaldehyde carbonyl group. | Used in multi-step synthesis after modifications at the dibromomethyl site are complete. | smolecule.com |

This dual reactivity makes this compound a versatile building block. It can be employed as an intermediate where the dibromomethyl handle is modified through substitution reactions, and the latent aldehyde is subsequently revealed by deprotection for further transformations. smolecule.com Its ability to participate in radical reactions also opens avenues for its use in polymer chemistry. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

4-(dibromomethyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H10Br2O2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |

InChI Key |

CCYVASQHCLFYEK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)C(Br)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 4 Dibromomethyl 2 Phenyl 1,3 Dioxolane

Primary Disconnections Targeting the 1,3-Dioxolane (B20135) Ring System

The most logical primary disconnection breaks the acetal (B89532) linkages of the 1,3-dioxolane ring. This reveals the two primary components used in its formation: a carbonyl compound and a 1,2-diol.

The most common and direct method for constructing a 1,3-dioxolane ring is the acid-catalyzed condensation of a 1,2-diol with an aldehyde or ketone. organic-chemistry.orgwikipedia.org In the case of 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane, this disconnection points to benzaldehyde (B42025) and a substituted 1,2-diol, specifically 3,3-dibromo-1,2-propanediol.

This reaction is a classic example of acetal formation, which is typically reversible and driven to completion by the removal of water. organic-chemistry.org A variety of acid catalysts, both Brønsted and Lewis acids, can be employed to facilitate this transformation. organic-chemistry.orgnih.gov

Table 1: Catalysts and Conditions for 1,3-Dioxolane Formation from Diols and Aldehydes

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄) | Refluxing in a solvent like toluene (B28343) or benzene (B151609) with a Dean-Stark apparatus to remove water. organic-chemistry.org | organic-chemistry.org |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Copper(II) triflate (Cu(OTf)₂), Cerium(III) triflate | Mild, aprotic conditions, often at room temperature. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

The choice of catalyst can be crucial, especially when dealing with sensitive functional groups. For instance, Lewis acids are often preferred for substrates that are unstable in the presence of strong protic acids.

Beyond the standard acetalization, other synthetic strategies can be envisioned for forming the 1,3-dioxolane ring. One such approach is the 1,3-dipolar cycloaddition reaction. mdpi.comorganic-chemistry.org This can involve the reaction of a carbonyl ylide, generated in situ from a diazo compound or an oxirane, with an aldehyde. mdpi.comorganic-chemistry.orgfrontiersin.org Chiral catalysts can be used to achieve high diastereo- and enantioselectivity in these cycloadditions. organic-chemistry.org

Another alternative involves the Lewis acid-catalyzed reaction of oxiranes (epoxides) with ketones or aldehydes. acs.org This method provides a pathway to 1,3-dioxolanes by formally inserting a carbonyl group into an epoxide ring.

Introduction of the 2-Phenyl Moiety

The phenyl group at the C2 position of the dioxolane ring is a defining feature of the target molecule. Its introduction is a key strategic consideration in the synthesis plan.

The most straightforward and convergent strategy for introducing the 2-phenyl group is to use benzaldehyde as the carbonyl component in the acetalization reaction with a suitable 1,2-diol. nih.govucl.ac.uk This approach incorporates the phenyl group in a single, efficient step during the formation of the dioxolane ring. The reaction is widely applicable and has been performed with a variety of diols and catalytic systems. researchgate.netnih.gov

Table 2: Examples of Acetalization Reactions Involving Benzaldehyde

| Diol | Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Ethane-1,2-diol | DBU-Hydrobromide-Perbromide | Not specified | Efficient formation of 2-phenyl-1,3-dioxolane (B1584986). researchgate.net | researchgate.net |

| Various Diols | Montmorillonite (B579905) K10 | Not specified | Synthesis of new chiral and racemic 1,3-dioxolanes. nih.gov | nih.gov |

| Propane-1,2-diol | FIBAN K-1 sulfonated cation exchanger | Benzene | Synthesis of substituted 1,3-dioxolanes. researchgate.net | researchgate.net |

This method is generally high-yielding and benefits from the wide commercial availability of benzaldehyde and its derivatives.

A theoretically possible but synthetically less practical approach would be to introduce the phenyl group after the formation of the 1,3-dioxolane ring. This would involve creating a dioxolane with a leaving group or a reactive site at the C2 position, followed by a cross-coupling reaction (e.g., Suzuki, Stille) or reaction with an organometallic reagent like a Grignard or organolithium compound.

Strategies for Incorporating the 4-(Dibromomethyl) Group

The synthesis can proceed via two main pathways:

Late-Stage Bromination: A precursor molecule containing a methyl or bromomethyl group at the C4 position is synthesized first, followed by bromination.

Precursor Bromination: A 1,2-diol starting material that already contains the dibromomethyl moiety is used for the acetalization reaction.

A plausible late-stage bromination strategy could involve the bromination of a pre-formed 2-phenyl-1,3-dioxolane derivative. For example, the synthesis of 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane has been achieved by the bromination of the corresponding 2-methyl-1,3-dioxolane (B1212220) intermediate. google.com This suggests that a similar radical bromination could potentially be applied to a 4-methyl or 4-bromomethyl precursor to yield the desired 4-(dibromomethyl) product. The presence of bromine atoms in the molecule enhances its ability to participate in radical reactions. smolecule.com

Table 3: Strategic Timings for Dibromomethyl Group Introduction

| Strategy | Description | Key Intermediate(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Late-Stage Bromination | The dioxolane ring is formed first, followed by bromination of a suitable precursor group at the C4 position. | 4-Methyl-2-phenyl-1,3-dioxolane (B1268819) or 4-Bromomethyl-2-phenyl-1,3-dioxolane | Utilizes more common starting materials (e.g., glycerol (B35011) derivatives). | Potential for side reactions and issues with selectivity during the bromination step. |

| Precursor Bromination | The 1,2-diol starting material already contains the dibromomethyl group prior to the acetalization reaction. | 3,3-Dibromo-1,2-propanediol | More convergent; avoids late-stage functional group manipulation on the heterocyclic ring. | The required dibrominated diol may be difficult to synthesize or obtain. |

Pre-functionalization of Chiral/Achiral 1,2-Diol Precursors

One potential synthetic route involves the initial functionalization of the 1,2-diol precursor, followed by cyclization with benzaldehyde. This strategy would entail the synthesis of 3,3-dibromopropane-1,2-diol. However, the synthesis of this dibrominated diol presents significant challenges, including issues with selectivity and stability. Direct bromination of 1,2-propanediol would likely lead to a mixture of products and potential oxidation of the alcohol functionalities. Therefore, this approach is generally considered less efficient and more complex than post-cyclization methodologies.

Post-Cyclization Halogenation Methodologies

A more convergent and widely adopted approach involves the initial synthesis of 4-methyl-2-phenyl-1,3-dioxolane, followed by selective halogenation at the C4-methyl group. This strategy benefits from the stability of the dioxolane ring under various reaction conditions and allows for more controlled introduction of the bromine atoms.

The synthesis of the 4-methyl-2-phenyl-1,3-dioxolane intermediate is typically achieved through the acid-catalyzed acetalization of benzaldehyde with 1,2-propanediol. Various catalysts and conditions have been reported for this transformation, often employing a Dean-Stark apparatus to remove water and drive the reaction to completion.

| Catalyst | Solvent | Reaction Time | Yield (%) |

| p-Toluenesulfonic acid | Toluene | 3.5 - 5.0 h | ~92 |

| Montmorillonite K10 | Toluene | Varies | 40 - 95 |

| CuSO4 | Cyclohexane | 10 - 15 min (MW) | High |

Table 1: Representative Conditions for the Synthesis of 4-methyl-2-phenyl-1,3-dioxolane. Data is illustrative of typical acid-catalyzed acetalization reactions.

The methyl group at the C4 position of the dioxolane ring is analogous to a benzylic position, making it susceptible to free radical halogenation. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for such transformations. chemistrysteps.comchemistrysteps.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized radical intermediate. This radical then reacts with a bromine source to yield the monobrominated product, 4-(bromomethyl)-2-phenyl-1,3-dioxolane.

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the radical initiator and subsequent reaction with NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen from the methyl group of the dioxolane, forming a stabilized radical. This radical then reacts with Br₂ (generated in low concentrations from NBS and HBr) to form the brominated product and another bromine radical.

Termination: Combination of any two radical species.

Controlling the stoichiometry of NBS is crucial to favor monobromination over dibromination.

To achieve the target this compound, a geminal dibromination of the C4-methyl group is required. This can be accomplished either through a stepwise process, involving the isolation of the monobrominated intermediate followed by a second bromination, or through a direct dibromination by using an excess of the brominating agent.

Direct geminal dibromination of benzylic methyl groups is a known transformation and can be achieved under more forcing radical conditions, such as using a larger excess of NBS and prolonged reaction times or higher temperatures. researchgate.net The use of multiple equivalents of NBS under photochemical or thermal initiation can lead to the formation of the dibromomethyl compound. The selectivity for geminal dibromination over further bromination to a tribromomethyl group can be challenging to control and requires careful optimization of reaction conditions.

An alternative approach for geminal dibromination involves the use of other brominating agents or different reaction conditions. For instance, electrochemical bromination has been shown to be effective for the α,α-dibromination of alkyl aromatic compounds.

| Reagent | Initiator/Conditions | Product |

| NBS (1.1 eq) | AIBN, CCl₄, reflux | 4-(Bromomethyl)-2-phenyl-1,3-dioxolane |

| NBS (>2.0 eq) | AIBN/light, CCl₄, reflux | This compound |

Table 2: Generalized Conditions for Radical Bromination of 4-methyl-2-phenyl-1,3-dioxolane. Conditions are based on established methods for benzylic bromination.

Convergence of Synthetic Pathways

The post-cyclization halogenation strategy represents a more convergent and practical approach to the synthesis of this compound. This pathway begins with readily available and inexpensive starting materials, benzaldehyde and 1,2-propanediol. The initial acetal formation is typically a high-yielding and straightforward reaction. The subsequent radical bromination at the C4-methyl group allows for the controlled introduction of the bromine atoms.

Synthetic Methodologies for 4 Dibromomethyl 2 Phenyl 1,3 Dioxolane

Direct Synthetic Approaches

The primary route to synthesizing 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane involves two key stages. The first is the construction of the 2-phenyl-1,3-dioxolane (B1584986) heterocyclic system with a methyl substituent at the 4-position. This is typically achieved through catalytic acetalization. The second stage involves the specific bromination of this methyl group to yield the final dibromomethyl product.

Catalytic Acetalization Reactions

The formation of the 1,3-dioxolane (B20135) ring is a classic example of acetal (B89532) formation, involving the reaction of an aldehyde or ketone with a diol. In this specific synthesis, the precursor required is 4-methyl-2-phenyl-1,3-dioxolane (B1268819), which is formed from the condensation of benzaldehyde (B42025) and 1,2-propanediol. This reaction is catalyzed to drive the equilibrium towards the product, typically by removing the water formed during the reaction.

Brønsted acids are commonly employed as catalysts for the condensation reaction between benzaldehyde and an ethylene (B1197577) glycol derivative, in this case, 1,2-propanediol. The acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.

The reaction is reversible, and to achieve high yields, the water produced must be continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Table 1: Typical Conditions for Acid-Catalyzed Acetalization

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Benzaldehyde, 1,2-Propanediol | Carbonyl and diol sources for the dioxolane ring |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Proton source to activate the carbonyl group |

| Solvent | Toluene (B28343) | Forms an azeotrope with water for removal |

| Apparatus | Dean-Stark trap | To physically separate and remove water |

| Temperature | Reflux | To facilitate the reaction and azeotropic distillation |

Lewis acids provide an alternative and often milder method for catalyzing dioxolane formation. acs.org Instead of protonating the carbonyl oxygen, a Lewis acid coordinates with it, thereby activating the carbonyl group towards nucleophilic attack. acs.org Various Lewis acids can be employed for this purpose, offering a range of reactivity and substrate compatibility. nih.govnih.gov This method can be particularly advantageous when acid-sensitive functional groups are present in the reactants.

The mechanism involves the formation of a complex between the Lewis acid and the carbonyl oxygen, which polarizes the C=O bond and lowers the activation energy for the subsequent attack by the diol.

Table 2: Comparison of Catalysts in Acetalization Reactions

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acid | p-TsOH, H₂SO₄ | Inexpensive, effective | Can promote side reactions with sensitive substrates |

| Lewis Acid | BF₃·OEt₂, Sc(OTf)₃, TMSOTf | High efficiency, mild conditions, high selectivity | Higher cost, moisture sensitivity |

Bromination Strategies for Dibromomethyl Group Formation

Once the 4-methyl-2-phenyl-1,3-dioxolane precursor is synthesized, the next critical step is the introduction of two bromine atoms onto the methyl group at the 4-position. This transformation from a methyl (-CH₃) to a dibromomethyl (-CHBr₂) group is a geminal dihalogenation reaction.

Free radical bromination is a common method for halogenating alkyl groups, particularly those adjacent to activating features like an aromatic ring (benzylic position) or, in this case, the oxygen atoms of the dioxolane ring. The reaction is typically initiated by heat or UV light, which causes the homolytic cleavage of molecular bromine (Br₂) into two highly reactive bromine radicals (Br•). byjus.com

The reaction proceeds via a chain mechanism:

Initiation: Homolytic cleavage of Br₂ to form two bromine radicals. byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group, forming a stabilized alkyl radical and hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to form the monobrominated product and a new bromine radical, which continues the chain. byjus.compearson.com This process is repeated to achieve dibromination.

Termination: The reaction concludes when radicals combine with each other. byjus.com

N-Bromosuccinimide (NBS) is often used as a reagent for such brominations as it can provide a low, constant concentration of Br₂, which can help to control the reaction and minimize side products. youtube.com

Table 3: Key Factors in Free Radical Bromination

| Factor | Description | Role in Reaction |

|---|---|---|

| Initiator | UV light (hν) or heat (Δ) | Provides energy for the homolytic cleavage of Br₂. byjus.com |

| Brominating Agent | Br₂, N-Bromosuccinimide (NBS) | Source of bromine atoms for the halogenation. youtube.com |

| Solvent | Non-polar, inert (e.g., CCl₄) | Dissolves reactants without interfering with the radical chain. |

| Radical Stabilizers | (Not required here) | Can be used to prevent unwanted polymerization or side reactions. |

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. crdeepjournal.org While direct examples for this specific dibromination are not prevalent, the principles of PTC can be applied.

In this context, the 4-methyl-2-phenyl-1,3-dioxolane substrate would be dissolved in a non-polar organic solvent. The brominating agent, such as an aqueous solution of sodium hypobromite (B1234621) or a solid salt, would be in a separate phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide), transports the active brominating anion from the aqueous or solid phase into the organic phase. crdeepjournal.orgyoutube.com

The catalytic cycle involves the catalyst's cation pairing with the brominating anion, rendering it soluble in the organic phase where it can react with the dioxolane substrate. After the reaction, the catalyst returns to the aqueous/solid phase to repeat the cycle. This method can offer advantages such as milder reaction conditions, increased reaction rates, and the ability to use a wider variety of reagents. acs.org

Stepwise Synthetic Sequences for this compound

The synthesis of this compound is a multi-step process that involves the initial construction of a core heterocyclic structure, followed by specific functionalization. This process requires careful control of reagents and reaction conditions to achieve the desired product with high purity and yield. The primary synthetic pathway involves the formation of a 2-phenyl-1,3-dioxolane derivative which is subsequently brominated at the 4-position.

Formation of the 2-Phenyl-1,3-dioxolane Core

The foundational step in the synthesis is the creation of the 2-phenyl-1,3-dioxolane ring system. This is typically achieved through an acetalization reaction. Specifically, the reaction involves the condensation of an aldehyde or ketone with a 1,2-diol in the presence of an acid catalyst.

For the synthesis of a precursor to the target molecule, such as 4-methyl-2-phenyl-1,3-dioxolane, the reaction would involve benzaldehyde and 1,2-propanediol. This reaction is an equilibrium process, and to drive it towards the product side, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

A general procedure for forming a 2-phenyl-1,3-dioxolane core involves reacting benzaldehyde with a suitable diol, such as ethylene glycol or 1,2-propanediol, in an inert solvent like toluene with a catalytic amount of a strong acid.

Table 1: Representative Reaction for the Formation of a 2-Phenyl-1,3-dioxolane Core

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|

This initial step provides the stable dioxolane ring structure, which can then undergo further modification. The choice of the diol is critical as it determines the substitution pattern on the dioxolane ring, in this case, providing the methyl group at the C4 position which is the site for subsequent functionalization.

Functionalization at the 4-Position

With the 4-methyl-2-phenyl-1,3-dioxolane precursor in hand, the next critical step is the introduction of two bromine atoms onto the methyl group at the 4-position. This transformation is typically accomplished through a radical substitution reaction, known as the Wohl-Ziegler bromination. scientificupdate.com This reaction is selective for allylic and benzylic positions, and the methyl group at C4 of the dioxolane ring behaves similarly due to its proximity to the ring oxygens.

The most common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions. scientificupdate.commasterorganicchemistry.com The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical initiation using UV light. gla.ac.ukrsc.org

The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating or exposure to light to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the C4 position, forming a stabilized dioxolane radical and hydrogen bromide (HBr). This radical then reacts with another molecule of NBS to yield the monobrominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain.

Termination: The reaction is terminated when two radicals combine.

To achieve dibromination, a stoichiometric excess of NBS (at least two equivalents) is required. The reaction first produces the 4-(bromomethyl)-2-phenyl-1,3-dioxolane intermediate, which then undergoes a second radical bromination under the same conditions to yield the final this compound. Careful control of the stoichiometry is essential to prevent the formation of the tribrominated byproduct and to maximize the yield of the desired dibromo compound. scientificupdate.com

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the benzylic-type dibromination step are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield of this compound while minimizing impurities. researchgate.net

Key parameters for optimization include:

Solvent: The choice of solvent is critical. Aprotic solvents that are inert to radical conditions, such as carbon tetrachloride (historically) or more modern alternatives like dichloromethane (B109758) and acetonitrile, are preferred. gla.ac.uk The solvent can influence the reaction rate and selectivity.

Initiator: The type and concentration of the radical initiator must be carefully selected. Thermal initiators like AIBN or benzoyl peroxide require heating, while photochemical initiation can often be performed at lower temperatures, which may improve selectivity. rsc.org Continuous flow photochemical reactors have been shown to improve safety and efficiency for such brominations. rsc.orgacs.org

Temperature: The reaction temperature affects the rate of radical initiation and propagation. It must be high enough to ensure a reasonable reaction rate but not so high as to promote undesirable side reactions or decomposition.

Stoichiometry of NBS: This is one of the most critical factors. A slight excess over two molar equivalents of NBS relative to the 4-methyl-2-phenyl-1,3-dioxolane substrate is theoretically required for dibromination. In practice, the optimal ratio must be determined experimentally to balance reaction completion against the formation of over-brominated products. scientificupdate.com Continuous addition of the brominating agent can help maintain a low concentration of bromine and improve selectivity. scientificupdate.com

Reagent Purity: The purity of NBS is important, as impurities like excess bromine or HBr can lead to different reaction pathways and reduced yields. scientificupdate.com

The table below summarizes the parameters that can be adjusted to optimize the synthesis.

Table 2: Parameters for Optimization of the Radical Bromination of 4-Methyl-2-phenyl-1,3-dioxolane

| Parameter | Variable | Expected Outcome of Optimization |

|---|---|---|

| Brominating Agent | Molar equivalents of NBS (e.g., 2.1, 2.5, 3.0 eq.) | Determines the extent of bromination; optimizing this is key to maximizing the dibromo product over mono- and tri-bromo byproducts. scientificupdate.com |

| Initiator | AIBN, Benzoyl Peroxide, UV Light (e.g., 405 nm LED) | Choice affects reaction temperature and initiation rate; photochemical methods can offer better control. rsc.orgacs.org |

| Solvent | Dichloromethane, Acetonitrile, Ethyl Acetate | Aprotic, non-polar solvents are generally favored to avoid side reactions. rsc.org |

| Temperature | Room temperature to reflux | Higher temperatures increase reaction rate but may decrease selectivity. rsc.org |

| Reaction Time | 1 to 24 hours | Monitored by techniques like NMR or GC to determine the point of maximum product formation before significant byproduct accumulation. |

By systematically adjusting these parameters, a robust and efficient protocol for the synthesis of this compound can be developed, leading to higher yields and purity.

Chemical Reactivity and Mechanistic Investigations of 4 Dibromomethyl 2 Phenyl 1,3 Dioxolane

Reactions at the Dibromomethyl Moiety

The gem-dibromo functionality attached to the C4 position of the dioxolane ring is the primary locus of reactivity in 4-(dibromomethyl)-2-phenyl-1,3-dioxolane. The two bromine atoms, being good leaving groups, render the carbon atom susceptible to attack by nucleophiles and elimination by bases.

Nucleophilic Substitution Reactions

The dibromomethyl group of this compound can undergo nucleophilic substitution, a reaction of significant utility in synthetic organic chemistry for the introduction of diverse functional groups. researchgate.net The specific pathway of this substitution is influenced by the reaction conditions and the nature of the nucleophile.

Nucleophilic substitution reactions at a primary carbon, such as the one in the dibromomethyl group, can theoretically proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism.

The S_N2 pathway is generally favored for primary halides. This mechanism involves a backside attack by the nucleophile, leading to a single transition state where the nucleophile is forming a new bond while the leaving group (a bromide ion in this case) is simultaneously breaking its bond. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. Given the primary nature of the carbon atom in the dibromomethyl group, the S_N2 mechanism is a highly probable pathway for its substitution reactions, especially with strong, unhindered nucleophiles in polar aprotic solvents.

Conversely, the S_N1 pathway involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. While less common for primary halides due to the instability of primary carbocations, the proximity of the oxygen atoms in the dioxolane ring could potentially stabilize an adjacent positive charge through resonance, making an S_N1 pathway a possibility under certain conditions, such as in the presence of a strong Lewis acid or in highly polar, protic solvents.

The competition between these two pathways is a critical aspect of the reactivity of this compound.

| Nucleophile | Solvent | Probable Pathway | Product(s) |

| Strong, unhindered (e.g., I⁻, CN⁻) | Polar aprotic (e.g., Acetone, DMF) | S_N2 | Monosubstituted and/or disubstituted products |

| Weak, hindered (e.g., H₂O, ROH) | Polar protic (e.g., Ethanol, Water) | Potentially S_N1 (if carbocation is stabilized) | Solvolysis products |

| Organometallic reagents (e.g., Grignard, Organolithium) | Ethereal (e.g., THF, Diethyl ether) | Complex, may involve radical or single-electron transfer pathways | Alkylated products |

The stereochemistry at the C4 position of the dioxolane ring is a crucial consideration in the nucleophilic substitution reactions of this compound. If the starting material is enantiomerically pure, the stereochemical outcome of the substitution will depend on the operative mechanism.

An S_N2 reaction proceeds with a complete inversion of configuration at the stereocenter. This is a direct consequence of the backside attack of the nucleophile. Therefore, if a chiral, non-racemic sample of this compound undergoes substitution via an S_N2 pathway, the product will exhibit the opposite stereochemistry at the C4 position.

In contrast, an S_N1 reaction , which proceeds through a planar carbocation intermediate, would lead to racemization. The nucleophile can attack the carbocation from either face with equal probability, resulting in a mixture of both enantiomers of the product.

The stereochemical outcome, therefore, serves as a powerful diagnostic tool for elucidating the reaction mechanism.

| Reaction Mechanism | Stereochemical Outcome at C4 |

| S_N2 | Inversion of configuration |

| S_N1 | Racemization |

Elimination Reactions leading to Carbenes or Alkynes

In the presence of a strong base, this compound can undergo elimination reactions. The nature of the base and the reaction conditions determine whether α- or β-elimination occurs.

α-Elimination involves the removal of a proton and a halide from the same carbon atom. In the case of this compound, treatment with a strong, non-nucleophilic base, such as an organolithium reagent at low temperatures, can lead to the formation of a bromocarbene intermediate. This highly reactive species can then participate in various subsequent reactions, such as cyclopropanation of alkenes.

The general mechanism for α-elimination is as follows:

Deprotonation of the dibromomethyl carbon by a strong base to form a carbanion.

Loss of a bromide ion from the carbanion to generate the bromocarbene.

β-Elimination reactions involve the removal of a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group. For this compound, a β-hydrogen is present on the C5 position of the dioxolane ring. Treatment with a strong base can induce the elimination of HBr to form a vinyl bromide derivative. A second elimination can then lead to the formation of an alkyne, although this would result in the opening of the dioxolane ring, a process that is generally not favored under standard elimination conditions.

The more plausible β-elimination pathway for this compound would involve the formation of an exocyclic double bond, though this is also dependent on the specific reaction conditions and the conformation of the dioxolane ring.

Organometallic Transformations

The presence of two bromine atoms on a single carbon atom provides a key site for the generation of highly reactive organometallic species. These transformations typically involve the insertion of a metal into a carbon-halogen bond or a metal-halogen exchange, converting the electrophilic carbon of the C-Br bond into a potent nucleophilic carbanion.

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org This reaction is an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com For this compound, the gem-dibromide functionality is the reactive site for this transformation.

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents like water, which would quench the reagent and prevent its formation. mnstate.edumiracosta.edu The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which can create an induction period. wikipedia.org Activation of the magnesium is often necessary and can be achieved by mechanical means (crushing), or by using chemical activators like iodine or 1,2-dibromoethane. wikipedia.org

The formation of the Grignard reagent from this compound would proceed as follows, likely forming the mono-Grignard reagent initially. The resulting organometallic compound features a highly nucleophilic carbon atom which can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters. mnstate.edulibretexts.org

Table 1: Representative Conditions for Grignard Reagent Formation from Organic Halides This table presents general conditions for Grignard reactions with various organic halides to illustrate typical experimental parameters.

| Organic Halide | Reagents & Conditions | Solvent | Product Type |

| Bromobenzene | Mg turnings, I₂ (catalyst) | Anhydrous Diethyl Ether | Phenylmagnesium bromide |

| Alkyl Bromide | Mg, heat | Tetrahydrofuran (THF) | Alkylmagnesium bromide |

| Methyl Benzoate | Phenylmagnesium bromide (2 equiv.), then H₃O⁺ | Diethyl Ether | Triphenylmethanol |

Data compiled from general Grignard synthesis procedures. wikipedia.orgmnstate.edumiracosta.edu

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound by reacting it with a pre-formed organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org This reaction is particularly effective for converting organic bromides and iodides into their corresponding lithium derivatives. wikipedia.org

The reaction with this compound would involve the attack of the organolithium reagent on one of the bromine atoms. The exchange rate for halogens follows the trend I > Br > Cl. wikipedia.org Lithium-halogen exchange is typically a very fast, kinetically controlled reaction, often proceeding rapidly even at low temperatures (e.g., -78 °C). harvard.edu This speed can be advantageous, as it can be faster than competing side reactions like nucleophilic addition. wikipedia.org

Two primary mechanisms have been proposed for this transformation: a nucleophilic pathway involving an intermediate "ate-complex" and a radical-based pathway. wikipedia.orgharvard.edu The resulting organolithium species is a powerful nucleophile and base, useful for subsequent reactions with electrophiles. For gem-dibromides, the exchange can lead to the formation of α-halo-organolithium compounds, which are valuable carbenoid precursors. soton.ac.uk

Table 2: Comparison of Reagents in Lithium-Halogen Exchange This table illustrates common reagents and typical conditions for lithium-halogen exchange reactions on bromo-substrates, which are analogous to the target compound.

| Substrate Type | Organolithium Reagent | Typical Conditions | Key Feature |

| Aryl Bromide | n-BuLi | THF or Ether, -78 °C to 0 °C | Efficient exchange to form aryllithium. |

| Vinyl Bromide | t-BuLi (2 equiv.) | THF/Ether/Pentane, -120 °C | Exchange occurs with retention of stereochemistry. harvard.edu |

| gem-Dibromoalkene | n-BuLi | Microflow system, 20 °C | Generation of unstable vinyl carbenoids. soton.ac.uk |

| Primary Alkyl Iodide | t-BuLi | Pentane/Ether, -78 °C | Exchange is faster than with corresponding bromides. harvard.edu |

Data based on general principles and examples of lithium-halogen exchange reactions. wikipedia.orgharvard.edusoton.ac.uk

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 2-phenyl-1,3-dioxolane (B1584986) portion of the molecule is a cyclic acetal (B89532), also known as a benzylidene acetal. Its reactivity is characterized by high stability under basic and neutral conditions but lability towards acids. thieme-connect.deorganic-chemistry.org This property makes it a common protecting group for 1,2-diols in organic synthesis. organic-chemistry.org

The cleavage of the 1,3-dioxolane ring is most readily achieved under acidic conditions. The generally accepted mechanism for acid-catalyzed hydrolysis (AAC2) involves the protonation of one of the ring oxygen atoms by a Brønsted or Lewis acid. lookchem.comnih.gov This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. The phenyl group at the C2 position further stabilizes this cationic intermediate. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation and release of the original aldehyde (benzaldehyde) and diol, completes the hydrolysis process. nih.govwikipedia.org

Conversely, the acetal is highly resistant to cleavage by bases and a wide range of nucleophiles. organic-chemistry.org Deprotection can be achieved with aqueous acid or through transacetalization by treatment with an acid catalyst in a solvent like acetone. organic-chemistry.org

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo regioselective ring-opening reactions, particularly with reducing agents in the presence of a Lewis acid. organic-chemistry.org This is a common strategy in carbohydrate chemistry for the selective deprotection of benzylidene acetals to reveal a single hydroxyl group while the other remains protected as a benzyl (B1604629) ether. researchgate.net

Reagents such as diisobutylaluminium hydride (DIBALH) or triethylsilane in combination with a Lewis acid can act as hydride donors. organic-chemistry.org The mechanism involves coordination of the Lewis acid to one of the acetal oxygens, which facilitates a nucleophilic attack by a hydride at the C2 carbon, leading to the reductive cleavage of one of the C-O bonds. The regioselectivity of the opening can often be controlled by steric and electronic factors. researchgate.net Nucleophilic attack can also occur at ring carbons under specific conditions, though this is less common for simple acetals. researchgate.net

The stability profile of the 2-phenyl-1,3-dioxolane ring is a key feature of its utility as a protecting group. It is robust under conditions that affect many other functional groups.

Table 3: Stability Profile of the 2-Phenyl-1,3-Dioxolane Ring This table summarizes the general stability of benzylidene acetals, like the one in the target molecule, to various classes of reagents.

| Reagent Class | Stability/Reactivity | Conditions/Examples |

| Acids (Brønsted & Lewis) | Labile | HCl, H₂SO₄, TsOH, Er(OTf)₃; Cleaved readily. organic-chemistry.orgorganic-chemistry.org |

| Bases | Stable | NaOH, t-BuOK, LDA, Grignard reagents, organolithiums. thieme-connect.deorganic-chemistry.org |

| Nucleophiles | Generally Stable | Amines, enolates, cyanides. organic-chemistry.org |

| Reducing Agents | Stable (without Lewis Acid) | NaBH₄, LiAlH₄, H₂/Pd. organic-chemistry.org |

| Labile (with Lewis Acid) | DIBALH, NaBH₃CN, Et₃SiH/I₂; Undergoes reductive ring-opening. organic-chemistry.orgresearchgate.net | |

| Oxidizing Agents | Generally Stable | PCC, MnO₂, OsO₄, mild peroxy acids (RCOOOH). organic-chemistry.org |

Information compiled from sources on the stability of benzylidene acetals. thieme-connect.deorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

Influence of the 2-Phenyl Substituent on Reactivity

Electronic Effects on Ring and Side Chain Reactivity

The electronic nature of the 2-phenyl substituent plays a crucial role in modulating the reactivity of this compound. The phenyl group is generally characterized as being electron-withdrawing through an inductive effect (-I effect). This is attributed to the sp² hybridization of the carbon atoms within the aromatic ring, which have a higher s-character and are therefore more electronegative than sp³ hybridized carbons. This inductive withdrawal of electron density is transmitted through the sigma bonds to the acetal carbon (C2) and subsequently to the oxygen atoms and the rest of the dioxolane ring.

This electron withdrawal has several implications for reactivity:

Ring Stability: The inductive effect of the phenyl group can influence the stability of the dioxolane ring. In acid-catalyzed hydrolysis, the reaction proceeds via protonation of one of the oxygen atoms followed by the formation of a carbocation intermediate at C2. An electron-withdrawing group at C2 would destabilize this positively charged intermediate, thereby slowing down the rate of hydrolysis compared to a derivative with an electron-donating group.

The quantitative evaluation of such electronic effects in aromatic systems is often accomplished using Hammett plots, which correlate the reaction rates or equilibrium constants of substituted benzene (B151609) derivatives with substituent constants (σ). For reactions involving 2-phenyl-1,3-dioxolane derivatives, a linear Hammett plot would demonstrate the systematic transmission of electronic effects from substituents on the phenyl ring to the reaction center. Studies on the hydrolysis of substituted benzaldehyde (B42025) diethyl acetals and 2-(substituted phenyl)-1,3-dioxolanes have shown that such correlations can be complex, sometimes yielding curved plots. acs.orglibretexts.org This indicates that the transition state does not fully resemble a simple carbocation, and the electronic demand of the reaction is nuanced. acs.org

Steric Hindrance Considerations

Steric hindrance from the bulky 2-phenyl group is a major determinant of reactivity, particularly in reactions involving external reagents. This effect arises from the spatial volume occupied by the phenyl group, which can impede the optimal trajectory for a nucleophile or other reactant to approach the molecule.

Reactivity of the Dibromomethyl Side Chain: The primary reaction site on the side chain is the carbon atom of the dibromomethyl group, which is a target for nucleophilic substitution. For a typical Sɴ2 reaction to occur, the nucleophile must approach this carbon from the backside relative to the leaving group (a bromide ion). The 2-phenyl group, being in proximity to the C4 position, can significantly obstruct this backside attack. This steric congestion around the reaction center would be expected to decrease the rate of nucleophilic substitution at the side chain compared to a less hindered analogue, such as 4-(dibromomethyl)-1,3-dioxolane or its 2-methyl derivative.

Reactivity of the Dioxolane Ring: The steric influence of the 2-substituent is also clearly demonstrated in reactions involving the dioxolane ring itself, such as acid-catalyzed hydrolysis. Research by Fife and Hagopian provided kinetic data on the hydrolysis of various 2-substituted-1,3-dioxolanes, which serves as a valuable model for understanding these steric effects. acs.org Their findings show that increasing the steric bulk at the C2 position significantly retards the rate of hydrolysis. For instance, replacing the hydrogens at C2 with a phenyl group, and subsequently with both a phenyl and an alkyl group, leads to a dramatic decrease in the reaction rate. This is attributed to steric strain in the transition state leading to the carbocation intermediate. acs.org

The following interactive table presents the relative rates of hydrolysis for several 2-substituted 1,3-dioxolane derivatives, illustrating the powerful impact of steric hindrance.

Relative Rates of Hydrolysis of 2-Substituted-1,3-Dioxolanes

| Compound (2-Substituents) | Relative Rate (krel) |

|---|---|

| 2-H, 2-H (1,3-Dioxolane) | 300,000 |

| 2-Phenyl | 1.0 |

| 2-Phenyl, 2-Methyl | 0.0031 |

| 2-Phenyl, 2-Ethyl | 0.0013 |

Data adapted from T.H. Fife and L. Hagopian, demonstrating the steric retardation effect on the rate of hydrolysis. acs.org The rate for 2-phenyl-1,3-dioxolane is set to 1.0 for comparison.

As the data clearly indicates, the introduction of a single phenyl group at C2 dramatically slows the reaction compared to the unsubstituted dioxolane. The addition of a second, albeit smaller, alkyl group alongside the phenyl group further decreases the rate by orders of magnitude, highlighting the critical role of steric congestion in the reactivity of the dioxolane ring system. acs.org This principle logically extends to reactions at the adjacent C4 side chain, where the 2-phenyl group would act as a significant steric impediment.

Stereochemical Aspects of 4 Dibromomethyl 2 Phenyl 1,3 Dioxolane

Chirality at the 4-Position and Phenyl Rotational Isomerism

Furthermore, the presence of a phenyl group at the 2-position introduces the concept of rotational isomerism, or atropisomerism. The rotation of the phenyl group around the C2-C(phenyl) bond can be hindered by steric interactions with substituents on the dioxolane ring. In substituted 2-phenyl-1,3-dioxanes, a related six-membered ring system, the preferred conformation of the phenyl group is influenced by substituents elsewhere on the ring. For instance, in some ortho-substituted 2-phenyl-1,3-dioxanes, the phenyl group's preferred conformation is displaced by approximately 60 degrees from a planar arrangement with the dioxolane ring. researchgate.net While the five-membered ring of 1,3-dioxolane (B20135) is more flexible than the chair conformation of 1,3-dioxane, significant steric hindrance from the dibromomethyl group at the 4-position could similarly influence the rotational barrier and preferred orientation of the phenyl group in 4-(dibromomethyl)-2-phenyl-1,3-dioxolane.

Diastereoselective and Enantioselective Synthetic Routes

The synthesis of 1,3-dioxolanes often involves the reaction of a diol with an aldehyde or ketone. For this compound, this would typically involve the reaction of 3,3-dibromo-1,2-propanediol with benzaldehyde (B42025). The stereochemical outcome of such reactions can be controlled to favor specific diastereomers or enantiomers through various synthetic strategies.

Diastereoselective Synthesis: When a chiral starting material is used, the formation of diastereomers can be influenced. For instance, in the synthesis of substituted 1,3-dioxolanes from alkenes, the geometry of the starting alkene can dictate the relative stereochemistry of the final product. mdpi.com Although a specific diastereoselective synthesis for this compound is not documented, analogous reactions suggest that the choice of reagents and reaction conditions can control the formation of cis and trans isomers.

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. For example, enantiomerically pure 1,3-dioxolanes have been synthesized from salicylaldehyde (B1680747) and commercially available chiral diols using a catalytic amount of Montmorillonite (B579905) K10. nih.gov This approach, if applied to an enantiopure 3,3-dibromo-1,2-propanediol, could potentially yield an enantiomerically enriched sample of this compound. Another strategy involves the use of chiral hypervalent iodine reagents in the oxidation of alkenes to form chiral dioxolane products. mdpi.com

Conformational Analysis of the 1,3-Dioxolane Ring

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations. The two most commonly discussed conformations are the "envelope" (C_s symmetry) and "half-chair" (C_2 symmetry) forms. The presence of substituents on the ring significantly influences the relative energies of these conformations and the barriers to their interconversion.

The 1,3-dioxolane ring undergoes a process of pseudorotation, where the pucker moves around the ring. The energy minima in this pseudorotational circuit correspond to the envelope and half-chair conformations. The energy barrier to this inversion is generally low, leading to rapid conformational changes at room temperature. For substituted 1,3-dioxanes, which are six-membered rings, the chair-twist energy difference is a key factor in their conformational preference. thieme-connect.de While the energy landscape of 1,3-dioxolanes is more complex, similar principles of minimizing steric and torsional strain apply.

Substituents on the 1,3-dioxolane ring will preferentially occupy positions that minimize steric interactions. In general, bulky substituents favor pseudo-equatorial positions in the envelope and half-chair conformations to reduce steric strain. The dibromomethyl group at the 4-position and the phenyl group at the 2-position in this compound are both sterically demanding. Their presence will significantly influence the conformational equilibrium of the dioxolane ring. The molecule will likely adopt a conformation that minimizes the steric repulsion between these two groups and between the substituents and the ring atoms.

The following table, based on general principles of conformational analysis, outlines the likely favored and disfavored positions for the substituents in the two primary conformations of the 1,3-dioxolane ring.

| Conformation | Favored Substituent Position | Disfavored Substituent Position | Rationale |

| Envelope | Pseudo-equatorial | Pseudo-axial | Minimizes steric interactions with the rest of the ring. |

| Half-Chair | Pseudo-equatorial | Pseudo-axial | Reduces torsional strain and steric hindrance. |

Methods for Stereochemical Assignment

Determining the absolute and relative stereochemistry of substituted 1,3-dioxolanes requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis/trans) of substituents on the dioxolane ring. The coupling constants (J-values) between protons on the ring can provide information about their dihedral angles, which in turn relates to the ring's conformation and the relative orientation of the substituents. Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, which is invaluable for assigning stereochemistry. For example, a strong NOE between the proton at C2 and a proton on the substituent at C4 would suggest a cis relationship. mdpi.com In a study of biologically active substituted 1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles, 2D ¹H-¹H NMR spectroscopy was used to determine their stereoisomeric composition. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. This technique would be the definitive method for assigning the stereochemistry of a specific stereoisomer of this compound, provided a suitable crystal can be obtained. The crystal structure of the related compound, 2-dichloromethyl-2-phenyl-1,3-dioxolane, has been determined by X-ray diffraction, confirming its molecular geometry.

Chiral Chromatography: Chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers and determine the enantiomeric excess of a chiral sample. nih.gov For instance, chiral capillary gas chromatography has been successfully employed for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov A similar approach could likely be developed for the enantiomers of this compound.

Advanced Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of the molecule.

Due to the presence of chiral centers at the C2 and C4 positions of the dioxolane ring, the compound can exist as diastereomers (cis and trans isomers). This diastereomerism, along with the chiral center at C4, renders the two protons of the CH₂ group at the C5 position and the two bromine atoms of the C(Br)₂H group diastereotopic. This means they are chemically non-equivalent and will exhibit different chemical shifts in the ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Phenyl-H | 7.2 - 7.5 | m | - |

| H-2 (acetal) | 5.8 - 6.0 | s | - |

| H-4 | 4.3 - 4.5 | m | - |

| H-5 | 4.0 - 4.4 | m | - |

| CHBr₂ | 5.9 - 6.2 | d | J = 3-5 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl-C (quaternary) | 135 - 140 |

| Phenyl-CH | 125 - 130 |

| C-2 (acetal) | 100 - 105 |

| C-4 | 75 - 80 |

| C-5 | 65 - 70 |

| CHBr₂ | 35 - 40 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the proton at C4 and the diastereotopic protons at C5, as well as between the proton at C4 and the proton of the dibromomethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon (C2, C4, C5, CHBr₂, and the phenyl carbons). science.gov

Advanced Pulse Sequences for Stereochemical Analysis

The relative stereochemistry (cis/trans) of the substituents on the dioxolane ring can be determined using advanced NMR pulse sequences that allow for the measurement of nuclear Overhauser effects (NOEs).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations between protons that are in close proximity. For the cis isomer, a strong NOE would be expected between the acetal (B89532) proton at C2 and the proton at C4. For the trans isomer, this correlation would be absent or very weak.

Chiral NMR Solvating Agents: The use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be employed to determine the absolute configuration of the chiral centers. nih.gov These reagents form diastereomeric complexes with the enantiomers of the compound, leading to differential shifts in the ¹H NMR spectrum, which can allow for their discrimination and assignment. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula of the compound is C₁₀H₁₀Br₂O₂. The presence of two bromine atoms is a key feature that would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a triplet of peaks (M, M+2, M+4) for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:2:1.

Predicted Fragmentation Pattern:

Electron ionization (EI) would likely lead to the following fragmentation pathways:

Loss of a bromine atom: [M - Br]⁺ would be a prominent peak.

Loss of the dibromomethyl group: [M - CHBr₂]⁺ would also be a significant fragment.

Cleavage of the dioxolane ring: Dioxolanes are known to undergo characteristic ring cleavage. miamioh.edu Common fragmentation pathways include the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

Formation of benzoyl cation: Cleavage of the bonds adjacent to the phenyl group could lead to the formation of the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105.

Formation of the phenyl cation: Loss of CO from the benzoyl cation can form the phenyl cation [C₆H₅]⁺ at m/z 77.

Interactive Data Table: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 320/322/324 | [C₁₀H₁₀Br₂O₂]⁺ (Molecular Ion) |

| 241/243 | [M - Br]⁺ |

| 149 | [M - CHBr₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Expected Vibrational Bands:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the dioxolane ring and the dibromomethyl group would appear in the 2850-3000 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching vibrations from the phenyl ring would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The characteristic C-O-C stretching vibrations of the acetal group in the dioxolane ring are expected to produce strong bands in the 1000-1200 cm⁻¹ region. docbrown.inforesearchgate.net

C-Br stretching: The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Phenyl group bands: Characteristic bands for the monosubstituted phenyl group would also be present, including out-of-plane bending vibrations in the 690-770 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the phenyl ring, which may be weak in the IR spectrum. acs.orgnih.gov

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1450 - 1600 | Aromatic C=C stretch |

| 1000 - 1200 | C-O-C acetal stretch |

| 690 - 770 | Phenyl C-H out-of-plane bend |

| 500 - 700 | C-Br stretch |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be obtained, this technique would provide precise information on:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the dioxolane ring (likely an envelope or twist conformation) and the spatial arrangement of the phenyl and dibromomethyl substituents. nih.gov

Stereochemistry: Unambiguous determination of the relative stereochemistry (cis or trans) of the substituents. For a chiral sample, it could also be used to determine the absolute configuration.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or halogen bonding.

While no published crystal structure for this specific compound is currently available, data from similar substituted dioxolanes can provide insights into the expected structural features. mdpi.com

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC can be used to determine the purity of the synthesized compound. Due to its relatively high molecular weight and boiling point, HPLC might be the more suitable technique. A reversed-phase HPLC method using a C18 column would likely be effective for purity analysis.

Chiral Chromatography: Since the molecule contains chiral centers, specialized chiral chromatography techniques would be required to separate the enantiomers and diastereomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives) have been shown to be effective for the separation of other chiral dioxolane derivatives and could be applied here. nih.govsemanticscholar.org Both chiral GC and chiral HPLC could potentially be used for this purpose. nih.gov Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique for enantioselective separation. nih.gov

The development of a robust chromatographic method is crucial for isolating pure stereoisomers, which is often necessary for further chemical studies or biological testing.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations serve as a powerful tool to model the electronic properties and predict the chemical behavior of molecules like 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane.

DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, are routinely used to predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would provide theoretical chemical shift values for each unique proton and carbon atom. A comparison of these predicted values with experimental data, if available, would help in the structural confirmation of the molecule. The accuracy of such predictions depends on the chosen functional and basis set.

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-phenyl (ipso) | Data not available | Data not available |

| C-phenyl (ortho) | Data not available | Data not available |

| C-phenyl (meta) | Data not available | Data not available |

| C-phenyl (para) | Data not available | Data not available |

| C-dioxolane (acetal) | Data not available | Data not available |

| C-dioxolane (CH₂) | Data not available | Data not available |

| C-dioxolane (CH) | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Computational studies can map out the potential energy surfaces for reactions involving this compound. This would involve locating the transition state structures and calculating the activation energies for various possible reaction pathways, such as nucleophilic substitution at the dibromomethyl group. These calculations would provide insights into the favored reaction mechanisms and the stereochemical outcomes of such transformations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations could be employed to explore the conformational space of this compound. These simulations would reveal the preferred three-dimensional arrangements of the molecule, including the relative orientations of the phenyl and dibromomethyl substituents and the puckering of the dioxolane ring. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and physical properties.

Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations are essential for determining the thermodynamic stability of different isomers and conformers of this compound. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This information is vital for predicting the feasibility and spontaneity of chemical processes.

Computational Approaches to Stereochemical Preferences

For a chiral molecule like this compound, computational methods can be used to investigate stereochemical preferences in its synthesis and reactions. By calculating the energies of diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This is particularly important in asymmetric synthesis, where controlling the stereochemical outcome is a primary goal.

Applications in Contemporary Organic Synthesis

Role as a Chiral Building Block

The presence of a stereocenter at the 4-position of the dioxolane ring allows for the existence of 4-(dibromomethyl)-2-phenyl-1,3-dioxolane in enantiomerically pure forms. Chiral dioxolanes are highly valued in asymmetric synthesis, serving as templates or starting materials for the preparation of optically active products. nih.govnih.gov The stereochemistry at the 4-position can be derived from chiral precursors, such as enantiopure 3-bromo-1,2-propanediol, which can be synthesized from readily available chiral synthons. researchgate.net

The utility of chiral 1,3-dioxolanes as building blocks has been demonstrated in the synthesis of various biologically active molecules and natural products. While specific and extensive research on this compound as a chiral building block is not widely documented in publicly available literature, its structural motifs are analogous to other chiral dioxolanes that have been successfully employed in asymmetric synthesis. nih.govnih.govresearchgate.net The defined stereochemistry at the 4-position can be used to control the stereochemical outcome of subsequent reactions, making it a potentially valuable tool for the synthesis of complex chiral molecules.

Precursor to Complex Polyfunctional Molecules

The reactivity of the dibromomethyl group, coupled with the stability of the 2-phenyl-1,3-dioxolane (B1584986) moiety, makes this compound a valuable precursor for the synthesis of more complex molecules bearing multiple functional groups.

Carbon-Carbon Bond Forming Reactions

The gem-dibromo functionality in this compound opens avenues for various carbon-carbon bond-forming reactions. For instance, gem-dihalides can participate in olefination reactions to form vinyl halides. Furthermore, they can be converted into organometallic reagents, such as Grignard or organolithium reagents, which can then react with a variety of electrophiles to create new carbon-carbon bonds. While specific examples for this exact dioxolane are scarce in the literature, the reactivity of gem-dibromides is a well-established principle in organic synthesis.

Introduction of Diverse Functionalities

The two bromine atoms in the dibromomethyl group are good leaving groups and can be displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities at this position. For example, reaction with alkoxides can yield acetals, while reaction with amines can introduce amino groups. This versatility enables the transformation of the dibromomethyl group into other functional moieties, thereby increasing the molecular complexity and providing access to a diverse range of polyfunctional compounds.

Use as a Protecting Group Strategy for Carbonyls or Diols (indirectly, via its formation)

The 1,3-dioxolane (B20135) ring is a classic protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgorganic-chemistry.org The formation of this compound itself represents an indirect application of this protecting group strategy. The synthesis of this compound would typically involve the acid-catalyzed reaction of benzaldehyde (B42025) with 3,3-dibromo-1,2-propanediol. In this context, the dioxolane ring is formed to protect the diol functionality of 3,3-dibromo-1,2-propanediol.

This protection is robust under a variety of reaction conditions, particularly basic and nucleophilic environments, allowing for chemical modifications on other parts of the molecule without affecting the diol. The protecting group can be readily removed under acidic conditions to regenerate the diol.

Intermediate in the Synthesis of Specific Compound Classes (e.g., those involving gem-dihalides or masked aldehydes)

The dibromomethyl group can be considered a "masked" or protected aldehyde. Through hydrolysis or other transformations, this group can be converted into a formyl group. This makes this compound a useful intermediate for the synthesis of aldehydes that might otherwise be unstable or reactive under certain reaction conditions. The dioxolane ring, in this case, serves as a stable handle to carry the masked aldehyde functionality through a synthetic sequence.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

Traditional syntheses of halogenated compounds and dioxolanes often rely on hazardous reagents and stoichiometric activators, generating significant waste. Future research should prioritize the development of environmentally benign and sustainable synthetic routes to 4-(dibromomethyl)-2-phenyl-1,3-dioxolane and its derivatives.

Key areas of investigation include:

Heterogeneous Catalysis: Exploring the use of solid acid catalysts, such as modified zeolites, montmorillonite (B579905) clays, or supported tungsten oxide on boehmite, for the acetalization step. amazonaws.comnih.gov These catalysts are often reusable, reduce corrosive waste streams, and can be integrated into continuous flow processes.

Biocatalysis: Investigating enzymatic cascades for the synthesis of chiral diol precursors, which can then be converted to enantiomerically pure dioxolanes. nih.govd-nb.info This approach offers high stereoselectivity under mild, aqueous conditions.

Green Solvents and Reaction Media: Moving away from conventional chlorinated solvents towards greener alternatives. The use of bio-based solvents like cyclopentyl methyl ether (CPME) or even water, where applicable, could significantly improve the environmental profile of the synthesis. nih.govmdpi.com Research into solvent-free reaction conditions, potentially aided by microwave irradiation, also presents a promising avenue. researchgate.net

Atom-Economic Reagents: Developing catalytic bromination methods that utilize greener bromine sources and minimize the formation of stoichiometric byproducts.

| Approach | Potential Advantage | Relevant Precedent |

| Heterogeneous Acid Catalysis | Catalyst recyclability, reduced waste, flow chemistry compatibility. | Acetalization of glycerol (B35011) using modified boehmite catalysts. amazonaws.com |

| Biocatalytic Routes | High stereoselectivity, mild reaction conditions, aqueous media. | Chemoenzymatic cascades to form chiral dioxolanes. nih.govd-nb.info |

| Green Solvents | Reduced environmental impact and toxicity. | Use of cyclopentyl methyl ether in chemoenzymatic cascades. nih.gov |

| Solvent-Free Synthesis | Minimized solvent waste, potential for process intensification. | Microwave-induced synthesis of dioxolan-4-ones. researchgate.net |

Catalytic Transformations Utilizing the Dibromomethyl Group